molecular formula C24H36O8 B13430631 19-Noretiocholanolone glucuronide

19-Noretiocholanolone glucuronide

Cat. No.: B13430631
M. Wt: 452.5 g/mol
InChI Key: JGNAYBFRYHOLMC-HAVPAZTRSA-N
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Description

19-Noretiocholanolone glucuronide is a metabolite of nandrolone, a synthetic anabolic steroid. It is formed through the glucuronidation process, where glucuronic acid is added to 19-noretiocholanolone. This compound is often used in anti-doping tests to detect the use of nandrolone and other related steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-noretiocholanolone glucuronide typically involves the glucuronidation of 19-noretiocholanolone. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 19-noretiocholanolone .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions using glucuronosyltransferase. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

19-Noretiocholanolone glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized metabolites, while reduction may yield reduced forms of the compound .

Mechanism of Action

19-Noretiocholanolone glucuronide exerts its effects through its role as a metabolite of nandrolone. Nandrolone is metabolized in the liver to form 19-noretiocholanolone, which is then glucuronidated to form this compound. This compound is excreted in the urine and can be detected using analytical methods such as liquid chromatography-mass spectrometry (LC-MS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-Noretiocholanolone glucuronide is unique in its specific structure and its role as a metabolite of nandrolone. Its detection in urine samples is a key indicator of nandrolone use, making it an important compound in anti-doping efforts .

Properties

Molecular Formula

C24H36O8

Molecular Weight

452.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9R,10S,13S,14S)-13-methyl-17-oxo-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H36O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h11-16,18-21,23,26-28H,2-10H2,1H3,(H,29,30)/t11-,12-,13+,14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1

InChI Key

JGNAYBFRYHOLMC-HAVPAZTRSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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